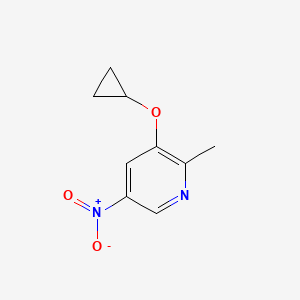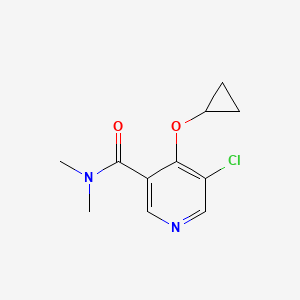
5-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.689 g/mol . It is a derivative of nicotinamide, featuring a chloro group at the 5-position and a cyclopropoxy group at the 4-position of the pyridine ring, along with N,N-dimethyl substitution on the amide nitrogen.
Vorbereitungsmethoden
The synthesis of 5-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide typically involves several steps:
Starting Material: The synthesis begins with 5-chloronicotinic acid.
Esterification: The 5-chloronicotinic acid undergoes esterification with methanol to form 5-chloromethyl nicotinate.
Cyclopropoxylation: The ester is then reacted with cyclopropanol in the presence of a base to introduce the cyclopropoxy group.
Aminolysis: Finally, the ester undergoes aminolysis with dimethylamine to yield this compound.
Analyse Chemischer Reaktionen
5-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide can undergo various chemical reactions:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where nicotinamide derivatives are known to be effective.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of specific receptors, affecting cellular signaling pathways.
Pathways: The exact pathways involved depend on the specific biological context and the targets being studied.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide can be compared with other nicotinamide derivatives:
5-Chloro-4-cyclopropoxy-N-methylnicotinamide: Similar structure but with a single methyl group on the amide nitrogen.
4-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide: The positions of the chloro and cyclopropoxy groups are swapped.
5-Cyclopropoxy-N,4-dimethylnicotinamide: Lacks the chloro group but has similar substitutions on the amide nitrogen .
These comparisons highlight the unique structural features and potential functional differences of this compound.
Eigenschaften
Molekularformel |
C11H13ClN2O2 |
|---|---|
Molekulargewicht |
240.68 g/mol |
IUPAC-Name |
5-chloro-4-cyclopropyloxy-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H13ClN2O2/c1-14(2)11(15)8-5-13-6-9(12)10(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
BUPPOXMTQJXLKI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CN=CC(=C1OC2CC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


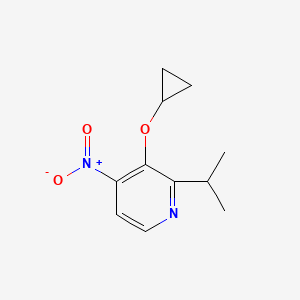



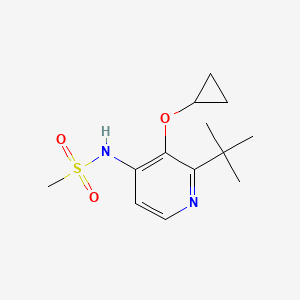

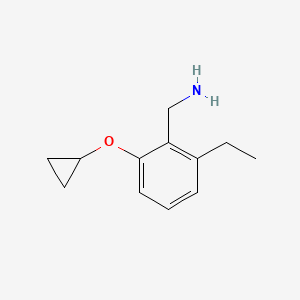
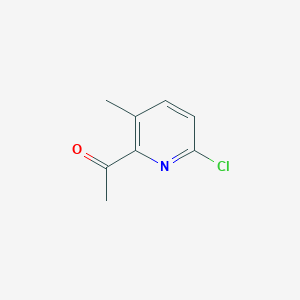
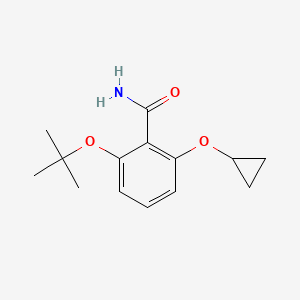
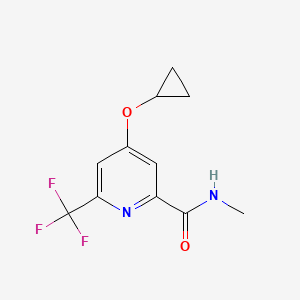
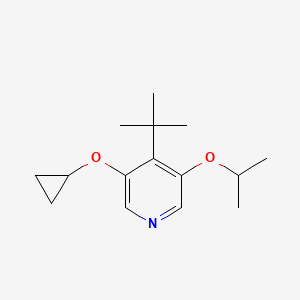
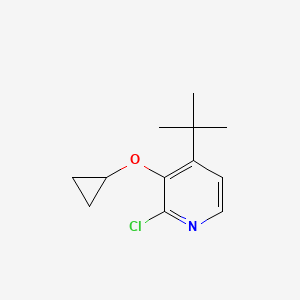
![2-[4-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14839621.png)
